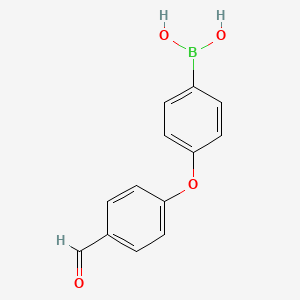
4-(4-Formylphenoxy)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Formylphenoxy)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of various agrochemical and pharmaceutical active ingredients. This compound is known for its stability and ability to form dimers and cyclic trimeric anhydrides, which makes it a valuable component in organic synthesis .
作用机制
Target of Action
The primary target of 4-(4-Formylphenoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to a palladium atom . The palladium atom acts as a catalyst in this reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of many organic compounds . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . These properties could potentially impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the action of this compound. Furthermore, the stability of boronic acids can be affected by factors such as pH and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Acetalization: The aldehyde group is acetalized using diethoxymethoxyethane and ethanol to form 1-bromo-4-(diethoxymethyl)benzene.
Grignard Reaction: The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound.
Reaction with Tri-n-butyl Borate: This leads to the protected aryl boronic ester, which after acidic work-up, yields the target product in 78% yield.
An alternative method involves the use of 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate, which is more cost-effective and yields the product in high purity .
Industrial Production Methods
Industrial production methods often involve the hydrolysis of potassium 4-formylphenyl-trifluoroborate using acidic alumina or silicon dioxide. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
4-(4-Formylphenoxy)phenylboronic acid undergoes various types of reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: 4-(4-Formylphenoxy)benzoic acid.
Reduction: 4-(4-Hydroxyphenoxy)phenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
科学研究应用
4-(4-Formylphenoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: It serves as an enzyme stabilizer and inhibitor, making it useful in biochemical studies.
Industry: It is used in the production of agrochemicals and as a stabilizer in various industrial processes.
相似化合物的比较
Similar Compounds
3-Formylphenylboronic acid: Similar in structure but with the formyl group in the meta position.
4-Formylphenylboronic acid: Lacks the phenoxy group, making it less versatile in certain reactions.
Uniqueness
4-(4-Formylphenoxy)phenylboronic acid is unique due to its ability to form stable dimers and cyclic trimeric anhydrides, which enhances its stability and reactivity in various chemical reactions. Its phenoxy group also provides additional sites for functionalization, making it more versatile compared to similar compounds .
属性
IUPAC Name |
[4-(4-formylphenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBLMRMYVGRDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














